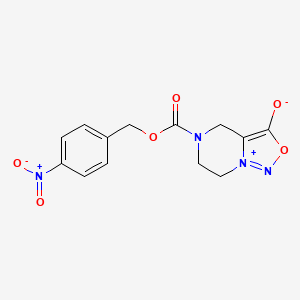
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate
Descripción general
Descripción
N-(1-Naphthyl)ethylenediamine dihydrochloride monomethanolate is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Copper Corrosion Inhibition: N-NEDHME has been shown to act as an effective corrosion inhibitor for copper in acidic media. Its efficiency increases with concentration but decreases with rising temperature. The adsorption process follows the Langmuir isotherm model, indicating its potential in protecting copper surfaces in corrosive environments (Zarrouk et al., 2012).
Analytical Chemistry
Glucose Detection in Brain Microdialysates
N-NEDHME was utilized as a matrix for measuring glucose levels in rat brain microdialysates using matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). It provided a low detection limit for glucose in high ionic strength solutions, demonstrating its utility in sensitive detection of small molecules like glucose and amino acids (Rui Chen et al., 2012).
Nitrite Detection in Water Samples
N-NEDHME was successfully grafted onto cellulose and implemented in a paper-based device for ultrasensitive nitrite detection. This device showed excellent efficiency across diverse environmental conditions, highlighting its potential for environmental monitoring (Mako et al., 2020).
Tryptophan Determination in Resolution Processes
A method using N-NEDHME for determining tryptophan in resolution processes showed that it is suitable for detecting tryptophan with minimal interference from other substances, indicating its utility in biochemical analyses (Fei, 2005).
Spectroscopy
Charge-Transfer Complex Characterization
Studies have used positron annihilation lifetime technique to assess the interactions between N-NEDHME and various acceptors, characterizing the structure and electronic configuration of charge-transfer complexes. This highlights its role in understanding molecular interactions and electronic properties (Refat et al., 2014).
Fluorescence in Platinum Complexes
N-NEDHME has been synthesized and characterized in dichloroplatinum(II) complexes, where its fluorescence properties were studied, demonstrating its potential in the development of luminescent materials (Kunkely & Vogler, 2002).
Environmental Monitoring
- Naphthalene Detection in Water: A study reported the fabrication of an electrode using N-NEDHME for the electrochemical detection of naphthalene in water samples. This application is crucial for environmental monitoring and pollutant detection (Comnea-Stancu et al., 2022).
Propiedades
IUPAC Name |
methanol;N'-naphthalen-1-ylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.CH4O/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12;1-2/h1-7,14H,8-9,13H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQOBADXLOCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C1=CC=C2C(=C1)C=CC=C2NCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



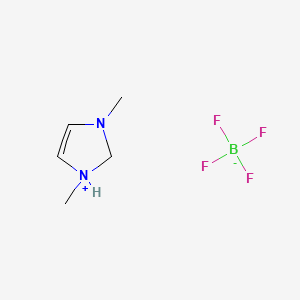


![3-(5-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B8237158.png)
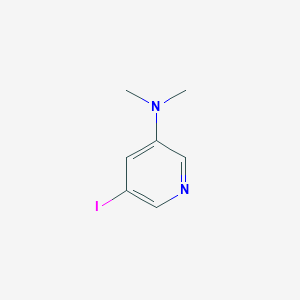
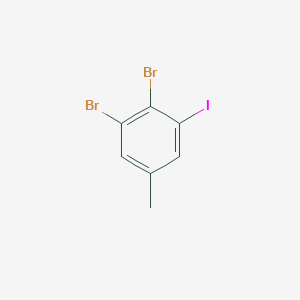
![2-[(2S)-3-tert-butyl-4-(3,5-dicyclopentyl-2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]propan-2-ol](/img/structure/B8237181.png)


![benzyl N-[2-tert-butyl-5-[trans-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate](/img/structure/B8237208.png)
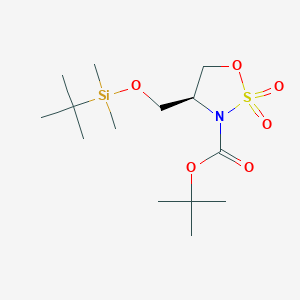
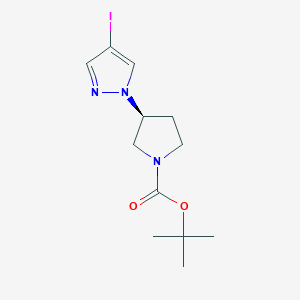
![Pyrazolo[1,5-a]pyrazine-3,5(4H)-dicarboxylic acid, 6,7-dihydro-, 3-ethyl 5-[(4-nitrophenyl)methyl] ester](/img/structure/B8237242.png)
